7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Kinase selectivity Chiral resolution AURKA/EGFR dual inhibition

This compound belongs to the N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine class, defined by a pyrrolo[2,3-d]pyrimidine core with 5-phenyl, 7-(4-methoxyphenyl), and a chiral N-(1-phenylethyl) substituent. The scaffold is recognized for dual kinase inhibition potential, particularly against Aurora kinase A (AURKA) and epidermal growth factor receptor kinase (EGFR).

Molecular Formula C27H24N4O
Molecular Weight 420.516
CAS No. 477228-33-4
Cat. No. B2972225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
CAS477228-33-4
Molecular FormulaC27H24N4O
Molecular Weight420.516
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)OC)C5=CC=CC=C5
InChIInChI=1S/C27H24N4O/c1-19(20-9-5-3-6-10-20)30-26-25-24(21-11-7-4-8-12-21)17-31(27(25)29-18-28-26)22-13-15-23(32-2)16-14-22/h3-19H,1-2H3,(H,28,29,30)
InChIKeyBPWLWNHYOBSARB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 477228-33-4): A Chiral Pyrrolopyrimidine Scaffold for Kinase Research


This compound belongs to the N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amine class, defined by a pyrrolo[2,3-d]pyrimidine core with 5-phenyl, 7-(4-methoxyphenyl), and a chiral N-(1-phenylethyl) substituent. The scaffold is recognized for dual kinase inhibition potential, particularly against Aurora kinase A (AURKA) and epidermal growth factor receptor kinase (EGFR) [1]. The core structure has been deposited as a HETAIN fragment in the Protein Data Bank Japan, confirming its relevance to structural biology [2].

Why Substituting with Other N4-Substituted Pyrrolopyrimidines Fails for Chiral-Sensitive Kinase Assays


Small modifications to the N4 substituent critically impact kinase binding. The N-(2-phenylethyl) analog (CAS 477227-95-5) lacks the chiral center present in the N-(1-phenylethyl) group, which can lead to different binding modes and selectivity profiles. Class-level SAR studies demonstrate that even minor alterations in the 4-anilino moiety drastically shift dual EGFR/AURKA inhibition potency, with nanomolar EGFR and micromolar AURKA activities varying widely across 18 analogs [1]. Therefore, simple substitution with a non-chiral or differently positioned analog will not reproduce the stereochemical and electronic characteristics of this compound.

Product-Specific Quantitative Evidence Guide for 7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine


Chiral N-(1-phenylethyl) Substituent Enables Stereospecific Kinase Binding vs. Achiral N-(2-phenylethyl) Analog

The N-(1-phenylethyl) group introduces a chiral center absent in the N-(2-phenylethyl) analog (CAS 477227-95-5) . In the class of pyrrolo[2,3-d]pyrimidine dual kinase inhibitors, stereochemistry at the N4 position has been shown to influence binding mode and selectivity [1]. While direct comparative data for this specific compound are limited, the chiral center is expected to provide differential binding compared to achiral analogs, as observed in related N4-substituted pyrrolopyrimidines where even minor changes alter kinase inhibition profiles [1].

Kinase selectivity Chiral resolution AURKA/EGFR dual inhibition

Dual AURKA/EGFR Kinase Inhibition Profile Inherited from Pyrrolo[2,3-d]pyrimidine Scaffold

Compounds containing the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated dual inhibition of AURKA and EGFR. Compound 6 (N4-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine-4-amine) in the Kurup et al. series exhibits single-digit micromolar inhibition of both kinases (IC50 <10 µM) [1]. The target compound shares the same core scaffold with additional 5-phenyl and N-(1-phenylethyl) substituents, suggesting potential dual activity, though direct assay data are not publicly available.

AURKA inhibitor EGFR inhibitor Dual kinase inhibitor

7-(4-Methoxyphenyl) and 5-Phenyl Substitution Pattern Differentiates from 6-Substituted Analogs like AEE788

Unlike the well-studied AEE788, which carries a 6-(4-((4-ethylpiperazin-1-yl)methyl)phenyl) group, the target compound features 5-phenyl and 7-(4-methoxyphenyl) substitutions [1][2]. This substitution pattern shifts the molecule's shape and electrostatic surfaces, likely resulting in a different kinase target profile. AEE788 is a potent EGFR/VEGFR inhibitor; the 5,7-disubstituted scaffold may engage alternative kinases or exhibit altered selectivity, as evidenced by SAR studies showing that substitution position profoundly affects kinase potency [2].

Kinase inhibitor scaffold Structure–activity relationship Substitution pattern

Core Scaffold Validated as Non-Polymer HETAIN Fragment in Structural Biology

The 7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine core (without the N-(1-phenylethyl) group) has been deposited as a HETAIN fragment (code BKE) in the Protein Data Bank Japan [1]. This indicates the core scaffold is compatible with protein crystallography and can serve as a fragment hit for structure-based design. The full compound's N-(1-phenylethyl) extension provides additional binding interactions not present in the deposited fragment, making it a more elaborated probe.

Structural biology Fragment-based drug discovery PDB deposition

Best Research and Industrial Application Scenarios for 7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine


Kinase Selectivity Profiling Studies Utilizing Chiral N-(1-phenylethyl) Derivative

Researchers performing broad kinase selectivity panels can use this compound to probe the impact of a chiral N4 substituent on binding. The racemic mixture or resolved enantiomers can be compared against achiral analogs (e.g., N-(2-phenylethyl) derivative) to map stereochemical contributions to selectivity, leveraging the scaffold's known dual AURKA/EGFR inhibition profile .

Dual AURKA/EGFR Inhibition Assays in Head and Neck Cancer Models

Given the established dual AURKA/EGFR activity of the pyrrolo[2,3-d]pyrimidine class, this compound is suitable for screening in squamous cell carcinoma of the head and neck (SCCHN) cell lines where combined AURKA/EGFR blockade has shown synergy [1]. It can serve as a starting point for SAR expansion targeting resistant tumor models.

Structure-Based Drug Design Campaigns Using PDB-Deposited Core Scaffold

The PDB-deposited core fragment (BKE) provides a crystallographically validated starting point for fragment growing or merging strategies [2]. The N-(1-phenylethyl) group of the full compound can be exploited as a vector for further elaboration, facilitating the design of high-affinity kinase inhibitors with novel selectivity profiles.

Quote Request

Request a Quote for 7-(4-methoxyphenyl)-5-phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.